molecular formula C17H27N3O2 B2868923 tert-Butyl 4-((1-(pyridin-2-yl)ethyl)amino)piperidine-1-carboxylate CAS No. 1289386-20-4

tert-Butyl 4-((1-(pyridin-2-yl)ethyl)amino)piperidine-1-carboxylate

Cat. No.: B2868923
CAS No.: 1289386-20-4
M. Wt: 305.422
InChI Key: OQBKQIPWYLIFHE-UHFFFAOYSA-N
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Description

tert-Butyl 4-((1-(pyridin-2-yl)ethyl)amino)piperidine-1-carboxylate ( 1289386-20-4) is a high-value chemical building block with a molecular formula of C17H27N3O2 and a molecular weight of 305.42 g/mol . This compound features a piperidine ring that is strategically functionalized with both a tert-butoxycarbonyl (Boc) protecting group and a (1-(pyridin-2-yl)ethyl)amino substituent, making it a versatile scaffold for sophisticated synthetic applications in medicinal and organic chemistry . The Boc protecting group is a pivotal feature, as it allows for facile deprotection under mild acidic conditions to generate a secondary amine, enabling further diversification and incorporation into more complex molecular architectures, such as pharmaceutical candidates and biologically active molecules . Researchers utilize this compound in the synthesis of compound libraries for high-throughput screening and as a key intermediate in developing molecules that target the central nervous system and various enzymes. The compound must be stored sealed in a dry environment at 2-8°C to ensure its long-term stability . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl 4-(1-pyridin-2-ylethylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-13(15-7-5-6-10-18-15)19-14-8-11-20(12-9-14)16(21)22-17(2,3)4/h5-7,10,13-14,19H,8-9,11-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBKQIPWYLIFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)NC2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((1-(pyridin-2-yl)ethyl)amino)piperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often include the use of bases like potassium carbonate and solvents such as ethyl acetate and water .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((1-(pyridin-2-yl)ethyl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a fully saturated piperidine ring.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-((1-(pyridin-2-yl)ethyl)amino)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its unique structure allows for the creation of specialized compounds with specific functions .

Mechanism of Action

The mechanism of action of tert-Butyl 4-((1-(pyridin-2-yl)ethyl)amino)piperidine-1-carboxylate involves its interaction with molecular targets such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Pyridinyl vs. Phenyl: Pyridin-2-yl (target) and pyridin-3-yl (analogue) substituents differ in electronic and steric profiles. The 2-position pyridine enhances hydrogen-bonding capability compared to phenyl .

Physicochemical Properties: The light yellow solid state of tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate suggests moderate stability under ambient conditions . Higher molecular weight analogues (e.g., indol-1-yl derivative) may face challenges in bioavailability due to increased lipophilicity .

Safety and Regulatory Considerations: Compounds like tert-butyl 4-(phenylamino)piperidine-1-carboxylate are monitored under international precursor control lists, indicating regulatory scrutiny for analogues with simple aromatic amines . Safety protocols for pyridin-3-yl derivatives mandate respiratory and eye protection, highlighting hazards common to pyridine-containing compounds .

Biological Activity

tert-Butyl 4-((1-(pyridin-2-yl)ethyl)amino)piperidine-1-carboxylate, also known by its CAS number 147539-41-1, is a compound that has garnered attention due to its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant studies that highlight its biological significance.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a tert-butyl group and a pyridin-2-yl moiety. Its molecular formula is C16H25N3O2C_{16}H_{25}N_{3}O_{2}, and it has a molecular weight of approximately 291.4 g/mol. The structural representation can be summarized as follows:

Component Details
IUPAC Name This compound
CAS Number 147539-41-1
Molecular Formula C16H25N3O2C_{16}H_{25}N_{3}O_{2}
Molecular Weight 291.4 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It has been shown to modulate signaling pathways that are crucial in inflammation and cellular responses. Specifically, it may inhibit certain enzymes by forming stable complexes, thereby preventing substrate binding and subsequent catalytic activity.

Pharmacological Studies

Recent studies have highlighted the pharmacological potential of this compound in various biological assays:

  • Anti-inflammatory Activity : In vitro studies demonstrated that the compound significantly reduces the release of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). For instance, it was observed to inhibit IL-1β release concentration-dependently, suggesting its potential as an anti-inflammatory agent .
  • Neuroprotective Effects : The compound has shown promise in models of neurodegeneration. In particular, it was found to protect neuronal cells from apoptosis induced by oxidative stress, likely through the modulation of apoptotic pathways .
  • Antimicrobial Properties : Preliminary screening indicated that this compound exhibits antimicrobial activity against several bacterial strains, making it a candidate for further development as an antimicrobial agent .

Study on Anti-inflammatory Effects

A recent study evaluated the anti-inflammatory effects of this compound in human macrophages. The results indicated that at concentrations ranging from 0.1 to 50 µM, the compound effectively inhibited IL-1β release by up to 35% compared to control groups .

Concentration (µM) IL-1β Inhibition (%)
0.110
1025
5035

Neuroprotective Study

In another investigation focusing on neuroprotection, this compound was administered to neuronal cell cultures subjected to oxidative stress. The findings revealed a significant reduction in cell death rates, highlighting its protective role against neurotoxic agents .

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